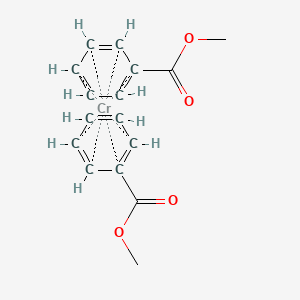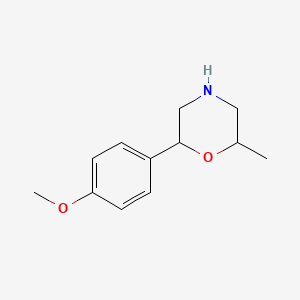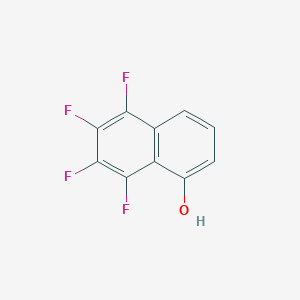
5,6,7,8-Tetrafluoronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrafluoronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of four fluorine atoms attached to the naphthalene ring, specifically at the 5, 6, 7, and 8 positions, and a hydroxyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoronaphthalen-1-ol typically involves the fluorination of naphthalen-1-ol. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions. The reaction conditions may include low temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available naphthalene derivatives. The process may include steps such as halogenation, followed by selective fluorination and subsequent hydroxylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrafluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form tetrafluoronaphthalene.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium amide, thiourea, or halogenating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-1-one or 5,6,7,8-tetrafluoronaphthalen-1-al.
Reduction: Formation of tetrafluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrafluoronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydroxyflavone
Uniqueness
5,6,7,8-Tetrafluoronaphthalen-1-ol is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
715-32-2 |
|---|---|
Fórmula molecular |
C10H4F4O |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
5,6,7,8-tetrafluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H4F4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |
Clave InChI |
POYBKDPERIFHKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
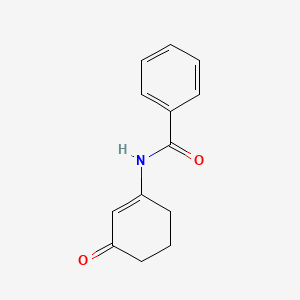
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

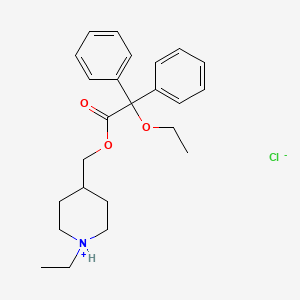
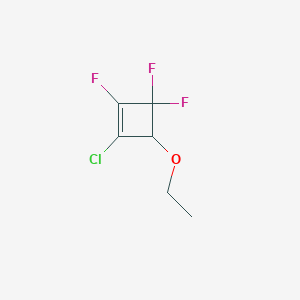
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)


